molecular formula C19H17NO4 B8534107 Ethyl 7-(benzyloxy)-4-formyl-1H-indole-2-carboxylate CAS No. 84639-88-3

Ethyl 7-(benzyloxy)-4-formyl-1H-indole-2-carboxylate

Cat. No. B8534107
Key on ui cas rn: 84639-88-3
M. Wt: 323.3 g/mol
InChI Key: ZGRDQOHQYOADFX-UHFFFAOYSA-N
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Patent
US04835175

Procedure details

2.26 g of 7-benzyloxy-4-formylindole-2-carboxylic acid ethyl ester is heated in a mixture of 15 ml of 1N sodium hydroxide solution and 15 ml of ethanol for one hour to 100° C. The ethanol is then distilled off under vacuum, the mixture is acidified with 10% hydrochloric acid and the precipitate is vacuum-filtered. The product is recrystallized from glacial acetic acid, thus obtaining 2.22 g of 7-benzyloxy-4-formylindole-2-carboxylic acid, mp 207° C.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[C:12]([CH:15]=[O:16])[CH:11]=[CH:10][C:9]=2[O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:5])C>[OH-].[Na+].C(O)C>[CH2:18]([O:17][C:9]1[CH:10]=[CH:11][C:12]([CH:15]=[O:16])=[C:13]2[C:8]=1[NH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:14]2)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=C(C=CC(=C2C1)C=O)OCC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The ethanol is then distilled off under vacuum
FILTRATION
Type
FILTRATION
Details
the precipitate is vacuum-filtered
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from glacial acetic acid

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C2C=C(NC12)C(=O)O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: CALCULATEDPERCENTYIELD 107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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